molecular formula C10H10O3 B051394 methyl (2R,3S)-3-phenyloxirane-2-carboxylate CAS No. 115794-67-7

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

Cat. No. B051394
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methyl (R)-(+)-phenyloxirane-2-carboxylate and is a chiral epoxide that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with various nucleophiles, including amino acids, thiols, and alcohols.

Biochemical And Physiological Effects

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines and has potential anti-tumor activity. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The advantages of using methyl (2R,3S)-3-phenyloxirane-2-carboxylate in lab experiments include its high enantioselectivity, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound include its high cost and potential toxicity.

Future Directions

There are various future directions for research on methyl (2R,3S)-3-phenyloxirane-2-carboxylate. Some potential areas of research include the development of new synthesis methods, the identification of new potential applications for this compound, and the study of its mechanism of action. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.

Synthesis Methods

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, Jacobsen epoxidation method, and the Mukaiyama epoxidation method. The Sharpless asymmetric epoxidation method is the most widely used method for synthesizing this compound and involves the use of chiral catalysts such as titanium and vanadium complexes.

Scientific Research Applications

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has various potential applications in scientific research. This compound can be used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. It can also be used as a ligand in asymmetric catalysis and as a chiral auxiliary in organic synthesis.

properties

CAS RN

115794-67-7

Product Name

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2R,3R)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m1/s1

InChI Key

HAFFKTJSQPQAPC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Other CAS RN

115794-67-7

synonyms

methyl 3-phenyl-2,3-epoxycinnamate
methyl 3-phenyl-2,3-epoxypropanoate
methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome

Origin of Product

United States

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